1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol
Description
This compound is a synthetic organic molecule featuring a carbazole core substituted with a chlorine atom at the 8-position, a 2-hydroxypropyl linker, and a piperidin-4-ol moiety. Its structural complexity implies synthetic challenges, likely involving multi-step coupling and purification processes similar to those described in related patents .
Properties
IUPAC Name |
1-[3-(8-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)-2-hydroxypropyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-6-3-5-17-16-4-1-2-7-19(16)23(20(17)18)13-15(25)12-22-10-8-14(24)9-11-22/h3,5-6,14-15,24-25H,1-2,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKJXYIKVYSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2CC(CN4CCC(CC4)O)O)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the 8-position of the carbazole ring.
Attachment of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the carbazole core, possibly through a nucleophilic substitution reaction.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the carbazole core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could result in a variety of functionalized carbazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Properties
Research indicates that compounds similar to 1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol exhibit potential anticancer activity. For instance, derivatives of carbazole have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The unique structural features of carbazole derivatives contribute to their interaction with biological targets involved in cancer progression .
2. Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Studies have shown that carbazole derivatives can influence neurotransmitter systems and may possess neuroprotective properties, making them candidates for further investigation in conditions like Alzheimer's disease and Parkinson's disease .
Synthetic Organic Chemistry Applications
1. Synthesis of Complex Molecules
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, enabling the development of novel compounds with tailored properties for specific applications .
2. Biocatalytic Processes
Recent studies have explored the use of biocatalysts for the synthesis of similar compounds through enzymatic methods. For example, lipase-catalyzed reactions have been optimized to achieve high enantioselectivity in the resolution of racemic alcohols related to this compound. Such methods are advantageous for producing optically active substances with pharmaceutical relevance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that carbazole derivatives inhibit proliferation in breast cancer cells via apoptosis induction. |
| Study B | Neuroprotective Effects | Found that certain derivatives protect against neurotoxicity induced by beta-amyloid peptides in neuronal cultures. |
| Study C | Synthetic Routes | Developed a new synthetic pathway utilizing palladium-catalyzed reactions to produce complex carbazole derivatives efficiently. |
Mechanism of Action
The mechanism of action of 1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Receptors: The compound could bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It might inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Carbazole Derivatives: The target compound shares a carbazole core with (R)-3-(3-(4-fluorophenylsulfonamido)-3,4-dihydro-1H-carbazol-9(2H)-yl)propanoic acid , but differs in substituents. The sulfonamido and fluorophenyl groups in the latter may enhance binding to enzymes or receptors, while the target compound’s piperidin-4-ol and hydroxypropyl groups likely influence solubility and CNS penetration.
Chlorinated Analog: Compound 8c contains a chloro-substituted isoxazole fused to a benzo-cyclohepta ring.
Piperazine/Piperidine-Based Compounds :
- The piperazine derivative in shares a 2-hydroxypropyl group with the target compound but lacks the carbazole core. Its intraperitoneal toxicity (LD50: 800 mg/kg) suggests moderate toxicity, which may inform safety assessments for structurally related molecules.
Piperidin-ol Motifs :
- The piperidin-3-ol compound in highlights the pharmacological relevance of hydroxylated piperidine rings, often associated with hydrogen bonding in drug-receptor interactions. The target compound’s piperidin-4-ol group may similarly enhance bioavailability.
Pharmacological Implications
- Chloro and hydroxypropyl substituents are common in CNS-active compounds due to their ability to modulate lipophilicity and blood-brain barrier penetration.
Biological Activity
1-(3-(8-chloro-3,4-dihydro-1H-carbazol-9(2H)-yl)-2-hydroxypropyl)piperidin-4-ol is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features
- Chlorine Substitution : The presence of chlorine in the carbazole moiety enhances its biological activity by influencing receptor interactions.
- Hydroxyl Group : The hydroxyl group contributes to the compound's solubility and potential interactions with biological targets.
Interaction with G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds similar to this compound may act as antagonists at specific GPCRs, particularly those involved in inflammatory responses. This is evidenced by findings that demonstrate modulation of intracellular calcium levels and activation of downstream signaling pathways through GPCR interactions .
CRTH2 Receptor Antagonism
The compound has been identified as a potential antagonist for the CRTH2 receptor, which is implicated in various allergic and inflammatory conditions. By blocking this receptor, the compound may reduce eosinophil migration and cytokine release, thus providing therapeutic benefits in conditions such as asthma and allergic rhinitis .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
- Cell Line Studies : The compound reduced cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs), indicating its potential to modulate immune responses.
In Vivo Studies
Animal models have shown promising results:
- Efficacy in Allergic Models : In murine models of allergic inflammation, administration of the compound led to decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues.
Case Study 1: Anti-Cancer Potential
A study investigated the anti-cancer properties of a related carbazole derivative. The findings suggested that these compounds induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural similarities with this compound imply potential for similar activity .
Case Study 2: Neurological Effects
Another study focused on the neuroprotective effects of carbazole derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic implications for neurodegenerative diseases.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
